2-[(Ethoxycarbonyl)amino]octyl acetate
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Overview
Description
2-[(Ethoxycarbonyl)amino]octyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the reaction of an alcohol and an acid, forming a structure that includes both an ester and an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)amino]octyl acetate typically involves the esterification of 2-aminooctanol with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated systems to mix the reactants and control the reaction conditions precisely. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxycarbonyl)amino]octyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the compound with a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Forms ethyl carbamate and octanoic acid.
Reduction: Forms 2-aminooctanol.
Substitution: Forms various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-[(Ethoxycarbonyl)amino]octyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential use as a prodrug, where it can be metabolized in the body to release the active drug.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-[(Ethoxycarbonyl)amino]octyl acetate involves its hydrolysis in the body to release ethyl carbamate and octanoic acid. These metabolites can then interact with various molecular targets and pathways. Ethyl carbamate is known to have anesthetic properties, while octanoic acid can be metabolized to produce energy.
Comparison with Similar Compounds
2-[(Ethoxycarbonyl)amino]octyl acetate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Octyl acetate: Another ester with a fruity odor, used in perfumes and flavoring agents.
2-Aminoethyl acetate: An ester with an amine group, used in the synthesis of pharmaceuticals.
Properties
CAS No. |
89736-62-9 |
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Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)octyl acetate |
InChI |
InChI=1S/C13H25NO4/c1-4-6-7-8-9-12(10-18-11(3)15)14-13(16)17-5-2/h12H,4-10H2,1-3H3,(H,14,16) |
InChI Key |
KTDAAWZMBYPFMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC(=O)C)NC(=O)OCC |
Origin of Product |
United States |
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